molecular formula C21H30O2 B163044 Cannabicitran CAS No. 31508-71-1

Cannabicitran

Cat. No.: B163044
CAS No.: 31508-71-1
M. Wt: 314.5 g/mol
InChI Key: IXJXRDCCQRZSDV-VWKPWSFCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabicitran can be synthesized through various methods. One such method involves the use of citral as a starting material. The reaction mixture is heated under specific conditions to yield this compound . This method is advantageous as it does not require dangerous or toxic solvents and is more tolerant of complex starting compositions .

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of cannabinoid isolates or distillates as starting materials. The reaction conditions are carefully controlled to ensure high yields and easy purification of the product .

Chemical Reactions Analysis

Types of Reactions: Cannabicitran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • Cannabichromene
  • Cannabicyclol
  • Cannabidiol dimethyl ether
  • Cannabielsoin
  • Cannabigerol
  • Cannabimovone
  • Cannabitriol
  • Isotetrahydrocannabinol

Comparison: Cannabicitran is unique among cannabinoids due to its specific structure and non-psychoactive nature. While compounds like tetrahydrocannabinol are known for their psychoactive effects, this compound does not produce such effects. Additionally, its ability to reduce intraocular pressure sets it apart from other cannabinoids .

Properties

CAS No.

31508-71-1

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(1R,4S,13R)-1,5,5-trimethyl-9-pentyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7(12),8,10-triene

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-14-11-17-19-15-13-21(4,23-18(19)12-14)10-9-16(15)20(2,3)22-17/h11-12,15-16H,5-10,13H2,1-4H3/t15-,16+,21-/m1/s1

InChI Key

IXJXRDCCQRZSDV-VWKPWSFCSA-N

Isomeric SMILES

CCCCCC1=CC2=C3[C@@H]4C[C@@](CC[C@@H]4C(O2)(C)C)(OC3=C1)C

SMILES

CCCCCC1=CC2=C3C4CC(CCC4C(O2)(C)C)(OC3=C1)C

Canonical SMILES

CCCCCC1=CC2=C3C4CC(CCC4C(O2)(C)C)(OC3=C1)C

Synonyms

CBT; CBT (citran)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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